molecular formula C17H30N4O8S B10853105 S-(N-hexyl-N-hydroxycarbamoyl)glutathione

S-(N-hexyl-N-hydroxycarbamoyl)glutathione

Cat. No.: B10853105
M. Wt: 450.5 g/mol
InChI Key: VKRQPFKVQRNOCI-RYUDHWBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-hexyl-N-hydroxycarbamoyl)glutathione typically involves the reaction of glutathione with hexyl isocyanate and hydroxylamine . The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product. The process can be summarized as follows:

  • Dissolve glutathione in water and adjust the pH to around 7.5.
  • Add hexyl isocyanate to the solution and stir for a specified period.
  • Introduce hydroxylamine to the reaction mixture and continue stirring until the reaction is complete.
  • Purify the product using chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The purification steps may include large-scale chromatography and crystallization techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

S-(N-hexyl-N-hydroxycarbamoyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(N-hexyl-N-hydroxycarbamoyl)glutathione is unique due to its hexyl group, which enhances its hydrophobic interactions with the active site of glyoxalase I. This structural feature contributes to its high inhibitory potency and specificity compared to other similar compounds .

Properties

Molecular Formula

C17H30N4O8S

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hexyl(hydroxy)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H30N4O8S/c1-2-3-4-5-8-21(29)17(28)30-10-12(15(25)19-9-14(23)24)20-13(22)7-6-11(18)16(26)27/h11-12,29H,2-10,18H2,1H3,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1

InChI Key

VKRQPFKVQRNOCI-RYUDHWBXSA-N

Isomeric SMILES

CCCCCCN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCCN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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